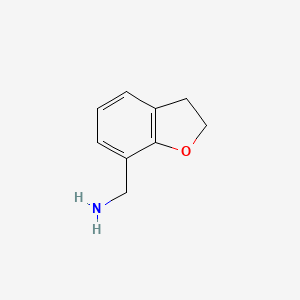

2,3-Dihydro-1-benzofuran-7-ylmethylamine

Descripción general

Descripción

2,3-Dihydro-1-benzofuran-7-ylmethylamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-7-ylmethylamine typically involves the following steps:

Starting Material: The synthesis begins with benzofuran as the starting material.

Reduction Reaction: Benzofuran undergoes a reduction reaction to form 2,3-dihydrobenzofuran.

Amination Reaction: The resulting 2,3-dihydrobenzofuran is then subjected to an amination reaction to introduce the methylamine group at the 7-position, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dihydro-1-benzofuran-7-ylmethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can yield benzofuran-7-carboxylic acid derivatives.

Reduction Products: Reduction can produce 2,3-dihydrobenzofuran derivatives.

Substitution Products: Substitution reactions can lead to the formation of various substituted benzofurans.

Aplicaciones Científicas De Investigación

2,3-Dihydro-1-benzofuran-7-ylmethylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2,3-Dihydro-1-benzofuran-7-ylmethylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparación Con Compuestos Similares

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ylmethylamine

2,3-Dihydrobenzofuran-7-ylmethanamine

2,3-Dihydro-2,2-dimethyl-1-benzofuran-7-ylmethanamine

Actividad Biológica

2,3-Dihydro-1-benzofuran-7-ylmethylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 151.19 g/mol. Its structure consists of a benzofuran ring fused with a saturated carbon framework and an amine functional group, which is critical for its biological activity.

Research indicates that derivatives of 2,3-dihydro-1-benzofuran exhibit significant interactions with various biological targets. Notably, these compounds have been identified as potent agonists for cannabinoid receptors, particularly the CB2 receptor, which plays a crucial role in modulating pain and inflammation responses in the body .

Interaction with Cannabinoid Receptors

Studies have shown that 2,3-dihydro-1-benzofuran derivatives can selectively activate CB2 receptors without affecting CB1 receptors. This selectivity is advantageous for therapeutic applications aimed at reducing pain and inflammation while minimizing psychoactive effects associated with CB1 activation .

Biological Activities

The biological activities of this compound include:

- Antinociceptive Effects : In vivo studies demonstrated that certain derivatives effectively reduced neuropathic pain in animal models without impairing motor function. For instance, specific compounds were shown to reverse pain induced by spinal nerve ligation .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its action appears to be mediated through cannabinoid receptor signaling pathways .

Case Studies and Research Findings

Several studies have explored the efficacy of 2,3-dihydro-1-benzofuran derivatives:

- Neuropathic Pain Model : In a study involving Sprague Dawley rats, a derivative showed significant analgesic effects in models of paclitaxel-induced neuropathy. The compound's effects were selectively antagonized by a CB2 receptor antagonist, confirming its mechanism of action .

- Cancer Cell Lines : Another research effort focused on synthesizing benzofuran derivatives for their anticancer properties. The derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The structure-activity relationship indicated that modifications to the benzofuran scaffold enhanced antitumor activity .

Comparative Data Table

The following table summarizes key findings related to the biological activity of 2,3-Dihydro-1-benzofuran derivatives:

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-3H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQLTDVDXCZARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634677 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361393-65-9 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-7-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.